molecular formula C8H9NO4 B8810713 Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate CAS No. 57079-04-6

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

Cat. No. B8810713
CAS RN: 57079-04-6
M. Wt: 183.16 g/mol
InChI Key: APWRAEFIWMXQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known as 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, ethyl ester . It is a solid that may appear white or light yellow .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is represented by the formula C8H9NO4 . The compound has a molecular weight of 183.16 .


Chemical Reactions Analysis

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate may exhibit the characteristics of an ester, making it susceptible to hydrolysis and addition reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a solid that may appear white or light yellow . It is soluble in some organic solvents such as ethanol and acetone, but has a lower solubility in water .

properties

CAS RN

57079-04-6

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3

InChI Key

APWRAEFIWMXQDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a separable flask, glycine ethyl ester hydrochloride (reagent grade) (279 g, 2 mol) was mixed into acetic anhydride (reagent grade) (800 ml). Then, to the mixture was added dropwise over 3 hours a solution of maleic anhydride (reagent grade) (196 g. 2 mol) in acetic anhydride (600 ml), with stirring at room temperature. After the dropwise addition, stirring was carried out for another 1 hour, and the resulting precipitate was collected by suction filtration, washed with ion-exchanged water, and dried. The product obtained (382 g), triethylamine (reagent grade) (404 g, 4 mol), and toluene (1200 ml) were charged into a separable flask equipped with a Dean-Stark trap. Then, the mixture was subjected to reaction at 120° C. for 2 hours with stirring. During the reaction, the water formed was removed with the Dean-Stark trap. After the reaction, toluene (300 ml) was added and the mixture was washed three times with ion-exchanged water. Then, the organic phase obtained was collected and subjected to removal of the toluene by evaporation using an evaporator and a vacuum dryer to give ethyl maleimidoacetate (165 g). (Yield: ca. 38%. The production of ethyl maleimidoacetate was verified by GPC measurement. The presence of ethyl maleimidoacetate was verified by 1H-NMR measurement using DMSO-d6. This compound is referred to hereinafter as Compound A4).
Quantity
279 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
404 g
Type
reactant
Reaction Step Three
Quantity
1200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), ethyl glycollate (0.71 ml, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.71 mL
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four

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